molecular formula C24H16N2O3S2 B12577389 N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide CAS No. 355022-71-8

N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide

Cat. No.: B12577389
CAS No.: 355022-71-8
M. Wt: 444.5 g/mol
InChI Key: NZKZKAFGQMUTNN-UHFFFAOYSA-N
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Description

N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide is a structurally complex acetamide derivative characterized by a central nitro-substituted phenyl ring functionalized at positions 2 and 5 with ethynyl-linked 4-sulfanylphenyl groups. The acetamide moiety (-NHCOCH₃) is attached to the nitrogen of the nitro-substituted phenyl ring. Its structural analogs, such as N-(substituted phenyl)acetamides, are widely recognized as intermediates in heterocyclic synthesis .

Properties

CAS No.

355022-71-8

Molecular Formula

C24H16N2O3S2

Molecular Weight

444.5 g/mol

IUPAC Name

N-[4-nitro-2,5-bis[2-(4-sulfanylphenyl)ethynyl]phenyl]acetamide

InChI

InChI=1S/C24H16N2O3S2/c1-16(27)25-23-14-20(9-3-18-6-12-22(31)13-7-18)24(26(28)29)15-19(23)8-2-17-4-10-21(30)11-5-17/h4-7,10-15,30-31H,1H3,(H,25,27)

InChI Key

NZKZKAFGQMUTNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C#CC2=CC=C(C=C2)S)[N+](=O)[O-])C#CC3=CC=C(C=C3)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the attachment of sulfanyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfonyl groups under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl groups can form disulfide bonds with thiol-containing proteins, affecting their function. The ethynyl groups can participate in covalent bonding with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Key Observations :

  • Spatial Arrangement : Ethynyl spacers in the target compound enhance rigidity and π-conjugation, unlike flexible ether linkages in N-(4-(Benzyloxy)phenyl)acetamide .
  • Functional Group Reactivity : Sulfhydryl groups in the target compound enable disulfide formation or metal coordination, contrasting with the sulfonyl group in ’s compound, which may stabilize charge interactions .

Characterization Techniques :

  • IR and NMR spectroscopy are standard for confirming acetamide and nitro groups .
  • X-ray crystallography (e.g., ) reveals nitro-induced planarity distortions and intermolecular interactions (e.g., C–H⋯O bonds) .

Physicochemical Properties

  • Solubility : Sulfhydryl groups may enhance aqueous solubility compared to lipophilic benzyloxy or methylsulfonyl substituents .
  • Crystallinity : Ethynyl spacers in the target compound could promote crystalline packing via π-stacking, whereas bulky groups (e.g., tetrahydrocarbazole in ) may reduce crystallinity .

Biological Activity

N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H16N2O2S2
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound has shown potential in:

  • Antioxidant Activity : The presence of sulfanyl groups may contribute to its ability to scavenge free radicals.
  • Neuroprotective Effects : Similar compounds have demonstrated protective effects against oxidative stress in neuronal cells, suggesting potential neuroprotective properties for this compound as well.

Biological Evaluations

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Biological Activity Comparison of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntioxidant15.0
Compound BNeuroprotective20.5
This compoundTBDTBDTBD

Case Studies

  • Neuroprotective Study :
    A study investigated the neuroprotective effects of related acetamides on PC12 cells exposed to sodium nitroprusside (SNP). Results indicated that certain acetamides could significantly reduce cell death and oxidative stress markers, suggesting similar potential for this compound.
  • Antioxidant Activity Assessment :
    Compounds with similar structures were tested for their ability to inhibit lipid peroxidation and scavenge free radicals. The findings indicated that modifications in the chemical structure could enhance antioxidant properties, which may also apply to our compound.

Research Findings

Recent research has highlighted the importance of molecular docking studies in understanding how such compounds interact with target proteins. For instance, molecular docking results for similar compounds indicated strong binding affinities with carbonic anhydrase II, hinting at a possible mechanism for their biological activity.

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